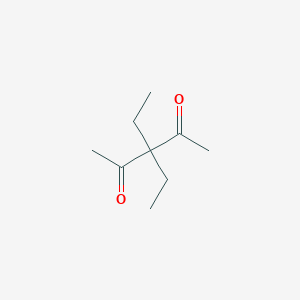
3,3-Diethylpentane-2,4-dione
Cat. No. B078193
Key on ui cas rn:
15119-66-1
M. Wt: 156.22 g/mol
InChI Key: AVNABQMXUUJVKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07166648B2
Procedure details


25 g of 2,4-pentandione, 98.3 g of bromo-ethane, 80 g of potassium carbonate, and 175 ml of acetone were mixed and refluxed for 39.5 hours. The solid was filtered off and washed with petroleum ether and acetone. To the liquid layer, 2.0 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene was added and the mixture was refluxed for two days. After addition of an additional 11.6 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene and refluxing for seven hours, 25 g of ethyl acrylate was added and the mixture was stirred at room temperature, and the solvent was distilled off and the mixture was refluxed for 8 hours. The base was neutralized by adding acetic acid, washed with an aqueous potassium carbonate solution, and extracted with diethyl ether. The ether layer was dried and the product was isolated by fractional distillation to yield 9 g of product (boiling point 190° C./1000 mbar; purity: 75%; colorless).



Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2](=[O:7])[CH2:3][C:4](=[O:6])[CH3:5].Br[CH2:9][CH3:10].C(=O)([O-])[O-].[K+].[K+].[CH3:17][C:18](C)=O>>[CH2:17]([C:3]([CH2:9][CH3:10])([C:2](=[O:7])[CH3:1])[C:4](=[O:6])[CH3:5])[CH3:18] |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(CC(C)=O)=O
|
|
Name
|
|
|
Quantity
|
98.3 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC
|
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
reactant
|
|
Smiles
|
CC(=O)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for 39.5 hours
|
|
Duration
|
39.5 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with petroleum ether and acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the liquid layer, 2.0 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for two days
|
|
Duration
|
2 d
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
After addition of an additional 11.6 g of 1,8-diazabicyclo-[5.4.0]-undec-7-ene
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxing for seven hours
|
|
Duration
|
7 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
25 g of ethyl acrylate was added
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was refluxed for 8 hours
|
|
Duration
|
8 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
by adding acetic acid
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with an aqueous potassium carbonate solution
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with diethyl ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ether layer was dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the product was isolated by fractional distillation
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)C(C(C)=O)(C(C)=O)CC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

